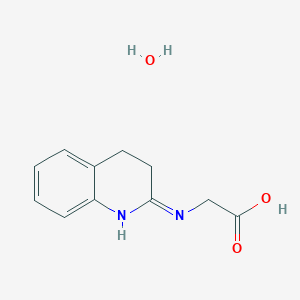
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate, also known as DHPG, is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Mechanism of Action
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate acts as an agonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has been shown to enhance the release of glutamate and dopamine in certain brain regions, while inhibiting the release of GABA. N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has several advantages as a research tool, including its high potency and selectivity for mGluR1. It is also relatively stable under normal conditions, making it easy to handle and store. However, N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate, including the development of more potent and selective mGluR1 agonists. Further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate and its potential use in treating various neurological disorders. Additionally, studies are needed to investigate the potential for N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate to modulate other neurotransmitter systems and to identify potential off-target effects.
Synthesis Methods
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate can be synthesized using various methods, including the reaction of 2-amino-3,4-dihydroquinoline with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified by column chromatography. The final product is obtained as a hydrate, which is stable under normal conditions.
Scientific Research Applications
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of mGluR1, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
properties
IUPAC Name |
2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.H2O/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10;/h1-4H,5-7H2,(H,12,13)(H,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAPAEYLAHMRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC(=O)O)NC2=CC=CC=C21.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

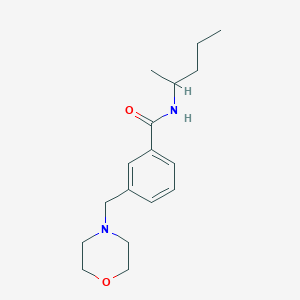
![(5-chloro-2-methoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6128219.png)
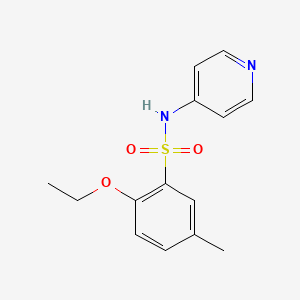
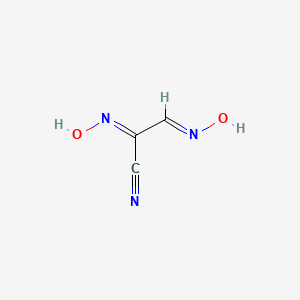
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6128264.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)
![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)
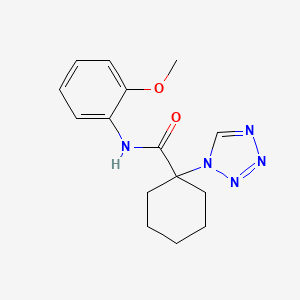

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)
![N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)
![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)